Benzenemethanamine, 3-bromo-N-butyl-

Übersicht

Beschreibung

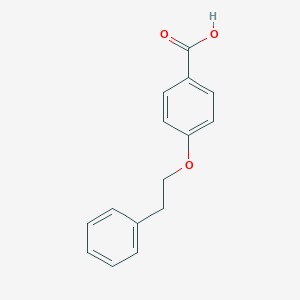

Molecular Structure Analysis

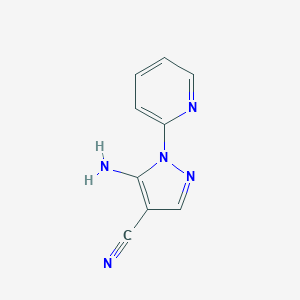

The molecular structure of Benzenemethanamine, 3-bromo-N-butyl- consists of a benzene ring attached to a butyl chain through a nitrogen atom. The third carbon in the benzene ring is substituted with a bromine atom.Wissenschaftliche Forschungsanwendungen

Specific Scientific Field

This compound is studied in the field of Medicinal Chemistry .

Application

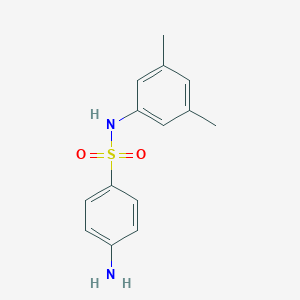

Sulfonamides, including 3-bromo-N-(3-fluorophenyl)benzenesulfonamide, are used as antibacterial drugs . They have unique antitumor, antidiabetic, antiviral, anti-cancer, and other physiological activities widely used in the field of medicine .

Methods of Application

The compound is synthesized by the amidation reaction . Its structure was confirmed by 1H and 13C NMR, FTIR, and MS spectroscopies . The single crystal of the compound was further confirmed by X-ray diffraction (XRD) and the optimized structure of the molecule was calculated by DFT using the B3LYP method with the 6-311G (2d, p) basis set .

Results or Outcomes

The results indicated that the DFT optimized molecular structure was consistent with the single crystal structure determined by single crystal XRD . In addition, the molecular electrostatic potential and the frontier molecular orbital of the title compound were further investigated by DFT which showed that the compound had a certain nucleophilic reactivity and a high chemical stability .

2. 3-(Bromoacetyl)coumarin Derivatives

Specific Scientific Field

This compound is studied in the field of Organic Chemistry .

Application

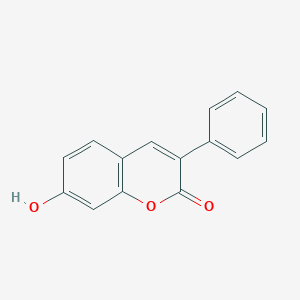

3-(Bromoacetyl)coumarins are versatile building blocks in the preparation of critical polyfunctionalized heterocyclic systems and other industrially significant scaffolds . They are important components in drug discovery on account of their biological activities such as antiproliferative, antimicrobial activities, and are promising inhibitors of type 2 diabetes mellitus .

Methods of Application

This review emphasizes recent developments in synthetic routes of 3-(bromoacetyl)coumarin derivatives . Also, chemical reactions of 3-(bromoacetyl)coumarins are described .

Results or Outcomes

Recent advances of 3-(bromoacetyl)coumarins as attractive starting points towards a wide scale of five and six-membered heterocyclic systems such as thiophenes, imidazoles, pyrazoles, thiazoles, triazoles, pyrans, pyridines, thiadiazins as well as fused heterocyclic systems have been reported . Additionally, this review covers a wide range of analytical chemistry, fluorescent sensors, and biological applications of these moieties .

3. N-Butyl 3-bromo-4-methylbenzenesulfonamide

Specific Scientific Field

This compound is studied in the field of Medicinal Chemistry .

Application

N-Butyl 3-bromo-4-methylbenzenesulfonamide is a type of benzenesulfonamide, which are known for their wide range of physiological activities, including antibacterial, antitumor, antidiabetic, and antiviral activities . They are widely used in the field of medicine .

Methods of Application

The compound is synthesized and its structure is confirmed by various spectroscopic methods .

Results or Outcomes

The compound has been found to have a certain nucleophilic reactivity and a high chemical stability .

4. 3-Bromo-N-butyl-4-methylbenzenesulfonamide

Specific Scientific Field

This compound is studied in the field of Organic Chemistry .

Application

3-Bromo-N-butyl-4-methylbenzenesulfonamide is a versatile building block in the preparation of critical polyfunctionalized heterocyclic systems and other industrially significant scaffolds .

Methods of Application

The compound is synthesized and its structure is confirmed by various spectroscopic methods .

Results or Outcomes

The compound has been found to have a certain nucleophilic reactivity and a high chemical stability .

5. N-Butyl 3-bromo-4-methylbenzenesulfonamide

Specific Scientific Field

This compound is studied in the field of Medicinal Chemistry .

Application

N-Butyl 3-bromo-4-methylbenzenesulfonamide is a type of benzenesulfonamide, which are known for their wide range of physiological activities, including antibacterial, antitumor, antidiabetic, and antiviral activities . They are widely used in the field of medicine .

Methods of Application

The compound is synthesized and its structure is confirmed by various spectroscopic methods .

Results or Outcomes

The compound has been found to have a certain nucleophilic reactivity and a high chemical stability .

6. 3-Bromo-N-butyl-4-methylbenzenesulfonamide

Specific Scientific Field

This compound is studied in the field of Organic Chemistry .

Application

3-Bromo-N-butyl-4-methylbenzenesulfonamide is a versatile building block in the preparation of critical polyfunctionalized heterocyclic systems and other industrially significant scaffolds .

Methods of Application

The compound is synthesized and its structure is confirmed by various spectroscopic methods .

Results or Outcomes

The compound has been found to have a certain nucleophilic reactivity and a high chemical stability .

Eigenschaften

IUPAC Name |

N-[(3-bromophenyl)methyl]butan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16BrN/c1-2-3-7-13-9-10-5-4-6-11(12)8-10/h4-6,8,13H,2-3,7,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBAYBKZTZNUUAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNCC1=CC(=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00209253 | |

| Record name | Benzenemethanamine, 3-bromo-N-butyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00209253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzenemethanamine, 3-bromo-N-butyl- | |

CAS RN |

60509-39-9 | |

| Record name | 3-Bromo-N-butylbenzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60509-39-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenemethanamine, 3-bromo-N-butyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060509399 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenemethanamine, 3-bromo-N-butyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00209253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(4-Methylphenyl)sulfonyl]-4-phenylpiperazine](/img/structure/B183601.png)

![1,3-Bis(1-methyl-1H-benzo[d]imidazol-2-yl)benzene](/img/structure/B183602.png)

![2-Phenyl-3-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B183612.png)

![3-{[(5-Methylthiophen-2-yl)methyl]amino}propan-1-ol](/img/structure/B183619.png)